2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid

Catalog No.
S15961991
CAS No.
24340-16-7
M.F
C14H16I3NO4
M. Wt
642.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyr...

CAS Number

24340-16-7

Product Name

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid

Molecular Formula

C14H16I3NO4

Molecular Weight

642.99 g/mol

InChI

InChI=1S/C14H16I3NO4/c1-4-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(5-2)7(3)19/h6,10H,4-5H2,1-3H3,(H,20,21)

InChI Key

DNUASVBVGIYWCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid is an organic compound characterized by its complex structure, which includes a butyric acid moiety linked to a 2,4,6-triiodophenoxy group. The compound has a molecular formula of C19H18I3NO4C_{19}H_{18}I_3NO_4 and a molecular weight of approximately 573.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features and the presence of iodine atoms, which can enhance its biological activity.

The chemical reactivity of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid can be attributed to the functional groups within its structure. The presence of the butyric acid portion allows for esterification reactions, while the triiodophenoxy group may participate in electrophilic aromatic substitution reactions. Additionally, the amide functional group (from N-ethylacetamido) can undergo hydrolysis under acidic or basic conditions, leading to the release of N-ethylacetamide and butyric acid.

Research indicates that compounds similar to 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid exhibit various biological activities. The triiodophenol derivatives have been studied for their anti-inflammatory properties and potential antileukemic effects. Specifically, compounds containing triiodophenol structures have shown promise in inhibiting cell proliferation in certain cancer cell lines. The unique combination of iodine atoms may also contribute to enhanced biological interactions, making this compound a candidate for further pharmacological studies.

The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid typically involves multi-step organic reactions:

  • Synthesis of Triiodophenol Derivative: Starting from 2,4,6-triiodophenol, an acylation reaction can introduce the N-ethylacetamido group.
  • Formation of Butyric Acid Linkage: The butyric acid moiety can be attached through an esterification reaction with a hydroxyl group present on the triiodophenol derivative.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its structure suggests possible use as an anti-inflammatory or anticancer agent.
  • Biological Research: It can be utilized in studies investigating the mechanisms of action of iodinated compounds in biological systems.
  • Pharmaceutical Development: Given its unique properties, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Interaction studies involving 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid often focus on its binding affinity and bioavailability in biological systems. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways or cancer cell proliferation. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications.

Several similar compounds exhibit structural and functional similarities to 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acidC16H12I3NO4C_{16}H_{12}I_3NO_4Lacks N-ethyl group; potential anti-inflammatory activity
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acidC19H18I3NO4C_{19}H_{18}I_3NO_4Similar structure; variation in side chains
2-{[2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy]methyl}butyric acidC15H18I3NO5C_{15}H_{18}I_3NO_5Contains ethoxy group; different biological activity profile

The uniqueness of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid lies in its specific combination of functional groups and iodine atoms that may enhance its pharmacological properties compared to other derivatives.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

642.8214 g/mol

Monoisotopic Mass

642.8214 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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